molecular formula C15H23N5O14P2 B1251531 phosphoribosyl-AMP

phosphoribosyl-AMP

Cat. No.: B1251531
M. Wt: 559.32 g/mol
InChI Key: RTQMRTSPTLIIHM-KEOHHSTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoribosyl-AMP is a key biochemical intermediate in vital cellular biosynthesis pathways. It is primarily researched in the context of nucleotide synthesis and the unique phosphoribosyl-ubiquitination pathway discovered in certain bacterial effectors . In the latter, this compound is a central intermediate. This pathway involves the ADP-ribosylation of ubiquitin followed by its processing by a phosphodiesterase (PDE) domain. This PDE activity cleaves ADP-ribosylated ubiquitin (ADPR-Ub), resulting in the production of phosphoribosyl-ubiquitin (PR-Ub) and AMP . Researchers utilize this compound to study the intricate mechanics of this non-canonical ubiquitination system and its role in host-pathogen interactions . Furthermore, this compound is integral to the study of purine and pyrimidine metabolism, where phosphoribosyltransferases (PRTases) catalyze the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to a nitrogenous base, a fundamental step in nucleotide salvage and biosynthesis pathways . This compound is therefore essential for in vitro enzymatic assays, metabolic pathway analysis, and structural biology studies aimed at understanding enzyme mechanisms and selectivity, such as those of adenine phosphoribosyltransferase (APRT) . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(33-14)1-31-35(25,26)27)20(3-17-7)15-11(24)9(22)6(34-15)2-32-36(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1

InChI Key

RTQMRTSPTLIIHM-KEOHHSTQSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O

Origin of Product

United States

Enzymology of Phosphoribosyl Amp Metabolism

Phosphoribosyl-ATP Pyrophosphatase (HisE)

Phosphoribosyl-ATP pyrophosphatase, encoded by the hisE gene, catalyzes the irreversible hydrolysis of phosphoribosyl-ATP (PR-ATP) to phosphoribosyl-AMP (PR-AMP) and pyrophosphate (PPi). nih.govontosight.aiebi.ac.uk This reaction represents the second step in the histidine biosynthetic pathway. nih.govebi.ac.ukuzh.ch In some organisms, HisE exists as a monofunctional enzyme, while in others, it is part of a bifunctional enzyme (HisIE) that also possesses HisI activity. nih.govebi.ac.uk

Catalytic Mechanism of PR-ATP Hydrolysis to PR-AMP

The HisE-catalyzed reaction involves the hydrolysis of a pyrophosphate group from PR-ATP. nih.govontosight.aiebi.ac.uk This is a magnesium-dependent hydrolysis of PR-ATP to PR-AMP and PPi. nih.gov While detailed mechanistic studies on HisE specifically are ongoing, its classification within the α-helical nucleoside-triphosphate pyrophosphatase superfamily suggests a catalytic mechanism involving metal ions (specifically Mg2+) to facilitate the nucleophilic attack of water on the α-phosphate of PR-ATP, leading to the cleavage of the phosphoanhydride bond and release of pyrophosphate. nih.govnih.gov Conserved glutamate (B1630785) and glutamine residues in the HisE sequence are consistent with a motif for pyrophosphohydrolase activity and are implicated in metal and substrate binding. nih.govnih.gov

Kinetic Characterization of HisE Activity

This compound Cyclohydrolase (HisI)

This compound cyclohydrolase, encoded by the hisI gene, catalyzes the conversion of this compound (PR-AMP) to N'-(5-phosphoribosyl)formimino-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR). uzh.chnih.govwikipedia.orgresearchgate.netacs.org This reaction involves the opening of the adenine (B156593) ring of PR-AMP. uzh.chnih.govacs.org HisI functions as a hydrolase, specifically acting on carbon-nitrogen bonds other than peptide bonds in cyclic amidines. wikipedia.org This enzyme is the third step in the histidine biosynthesis pathway. wikipedia.orgnih.gov

Enzymatic Conversion of PR-AMP to ProFAR

The enzymatic conversion catalyzed by HisI involves the hydrolysis of the N1-C6 bond of the purine (B94841) ring in PR-AMP. acs.orgacs.org This reaction requires water as a substrate. wikipedia.org The systematic name for this enzyme class is 1-(5-phospho-D-ribosyl)-AMP 1,6-hydrolase. wikipedia.org The products of this reaction are ProFAR and water. wikipedia.org In organisms with the bifunctional HisIE enzyme, the HisI-like domain is responsible for this cyclohydrolase activity. nih.govacs.org

Kinetic Studies of HisI

Kinetic studies of HisI, the enzyme responsible for the cyclohydrolysis of this compound to ProFAR, have been conducted to understand its catalytic mechanism and efficiency. For instance, in Methanothermobacter thermautotrophicus, HisI has a reported kcat of 8 sec-1. uniprot.org The Michaelis constant (KM) for this compound in this organism is 14 μM. uniprot.org These parameters provide insight into the enzyme's turnover rate and its affinity for its substrate.

Cofactor Requirements (e.g., Zn²⁺)

This compound cyclohydrolase (HisI) is known to be a metalloprotein, requiring metal ions for its activity. researchgate.net Specifically, HisI is a Zn²⁺ metalloenzyme. researchgate.net Studies have shown that HisI binds zinc ions, typically one zinc ion per subunit. uniprot.org In some cases, HisI may also bind magnesium ions (Mg²⁺). uniprot.org Zinc ions play a crucial role in the catalytic mechanism of many enzymes, often acting as a Lewis acid to activate water molecules or stabilize transition states. researchgate.netpnas.org The conserved residues in PR-AMP cyclohydrolases are consistent with their role in metal coordination. researchgate.net

Bifunctional Enzymes: Phosphoribosyl-ATP Pyrophosphohydrolase/Phosphoribosyl-AMP Cyclohydrolase (HisIE)

In many organisms, the second and third steps of histidine biosynthesis, the conversion of PRATP to PRAMP and then PRAMP to ProFAR, are catalyzed by a single bifunctional enzyme, HisIE. nih.govacs.orgnih.govebi.ac.uk This enzyme combines the activities of phosphoribosyl-ATP pyrophosphohydrolase (HisE) and this compound cyclohydrolase (HisI). nih.govacs.orgnih.govebi.ac.uk

Functional and Structural Integration of HisE and HisI Domains

The HisIE bifunctional enzyme is typically comprised of two distinct domains: an N-terminal domain homologous to HisI and a C-terminal domain homologous to HisE. nih.govebi.ac.uk The C-terminal HisE-like domain catalyzes the Mg²⁺-dependent hydrolysis of PRATP to PRAMP and pyrophosphate (PPi). nih.govacs.orgnih.gov The N-terminal HisI-like domain is responsible for the Zn²⁺-dependent cyclohydrolysis of PRAMP to ProFAR. nih.govacs.orgnih.gov Structural analyses of HisIE homologs, such as the HISN2 enzyme in plants, reveal the architecture of these integrated domains. researchgate.netosti.gov Although the domains are fused, they retain the catalytic activities analogous to their monofunctional counterparts. researchgate.net

Substrate Channeling Mechanisms within HisIE

Kinetic data for HisIE catalysis are incompatible with a significant build-up of this compound in the bulk solvent, suggesting that the enzyme utilizes a mechanism of preferential substrate channeling. nih.govacs.orgnih.gov This channeling ensures that the product of the HisE-like domain (PRAMP) is efficiently transferred to the active site of the HisI-like domain for the subsequent reaction without significant diffusion into the surrounding environment. nih.govacs.orgnih.gov While this channeling is suggested to be preferential, it may not necessarily involve a rigid protein tunnel. nih.govacs.orgnih.gov

Rate-Limiting Steps in Bifunctional Catalysis

Table 1: Kinetic Parameters of HisI from Methanothermobacter thermautotrophicus

ParameterValueSubstrate
kcat8 s-1This compound
KM14 μMThis compound

Table 2: Cofactor Requirements of Enzymes in this compound Metabolism

EnzymeRequired Cofactor(s)
HisIZn²⁺, Mg²⁺ (in some cases)
HisIE (HisE domain)Mg²⁺
HisIE (HisI domain)Zn²⁺

Structural Biology of Enzymes Interacting with Phosphoribosyl Amp

Crystallographic Analyses of HisE and HisI

Crystallography has provided valuable insights into the three-dimensional structures of HisE and HisI from various organisms. For instance, crystal structures of monofunctional HisE from Mycobacterium tuberculosis and monofunctional HisI from Methanococcus thermoautotrophicum have been reported. acs.orgnih.govresearchgate.net Additionally, structures of the bifunctional HisIE from Shigella flexneri and a plant homolog (HisN2) from Medicago truncatula in apo and ligand-bound states have been determined. acs.orgosti.gov

Active Site Architecture and Ligand Binding

The active site is the region within an enzyme where substrate molecules bind and undergo chemical reactions. wikipedia.org Crystallographic studies have helped to delineate the active site architecture of HisE and HisI.

In M. tuberculosis HisE, the active site is located on each subunit of the homodimer and is composed of residues exclusively from that subunit. nih.govnih.gov Comparisons with other enzymes in the α-helical nucleoside-triphosphate pyrophosphatase superfamily have allowed for the identification of putative metal- and substrate-binding sites in HisE, including conserved glutamate (B1630785) and glutamine residues consistent with a pyrophosphohydrolase motif. nih.govnih.gov

For HisI, structural studies, particularly of the enzyme from Methanobacterium thermoautotrophicum, have revealed that the catalytic site involves three conserved cysteine residues located at the dimer interface, which likely coordinate a catalytic zinc ion. researchgate.netnih.govnih.gov The putative substrate-binding cleft in HisI is formed at the interface between the two monomers of the dimer. researchgate.net

While direct crystal structures of HisE or HisI bound to phosphoribosyl-AMP itself are less commonly detailed in the provided snippets, structures with related molecules or substrate analogs offer insights. For example, studies on the plant bifunctional enzyme HISN2 have shown AMP bound to the HisE-like domain, providing clues about the positioning of the N1-phosphoribosyl group relevant to catalysis. osti.gov AMP bound to the HisI-like domain in HISN2 has also been observed, mimicking a part of the substrate and offering insights into the cyclohydrolase reaction mechanism. osti.gov

Oligomerization States and Their Functional Implications

Oligomerization, the association of multiple polypeptide chains to form a functional protein complex, is a common feature of many enzymes, including those in the histidine biosynthesis pathway. researchgate.netnih.gov

HisE from M. tuberculosis exists as a homodimer, with the active site located on each subunit. nih.govnih.gov The dimeric nature is considered the biological unit of the protein. nih.gov

HisI has also been shown to function as a homodimer. researchgate.netuniprot.org The formation of the substrate-binding cleft and the localization of the catalytic zinc-binding site at the dimer interface suggest that the dimeric state is obligate for HisI activity. researchgate.net

The oligomerization state can have significant functional implications, influencing active site formation, substrate binding, and catalytic efficiency. researchgate.netcore.ac.ukresearchgate.netelifesciences.org Disruptions in oligomerization, potentially caused by factors like His-tags used in recombinant protein expression, can affect enzyme activity and structural integrity. researchgate.netresearchgate.net

Protein-Ligand Interactions with this compound

The interaction between this compound and the enzymes HisE and HisI involves specific binding sites and can induce conformational changes in the proteins.

Specificity of Binding Sites

Enzyme active sites are highly specific for their substrates, ensuring that the correct reactions occur within the cell. wikipedia.org The binding sites for this compound on HisE and HisI are tailored to recognize the distinct structural features of this molecule.

While HisE primarily interacts with phosphoribosyl-ATP (PRATP) to produce this compound, its active site must accommodate the PRATP molecule and facilitate the release of pyrophosphate, leaving this compound bound transiently or released into the local environment. acs.orgnih.gov Putative binding sites in HisE have been identified based on structural comparisons, involving residues that could interact with the adenine (B156593) ring, ribose, and phosphate (B84403) moieties. nih.gov

HisI, on the other hand, specifically binds this compound to catalyze its ring opening. acs.orgnih.gov The substrate-binding cleft at the dimer interface of HisI is designed to orient this compound for the cyclohydrolase reaction, involving interactions with specific amino acid residues, including those coordinating the catalytic zinc ion. researchgate.netnih.govnih.gov

The specificity of these binding sites is crucial for the orderly progression of the histidine biosynthesis pathway, ensuring that this compound is correctly processed by HisI after being generated by HisE.

Conformational Changes Induced by Substrate/Product Binding

Ligand binding can induce conformational changes in enzymes, which can be essential for catalysis, product release, or regulation. wikipedia.orgnih.govbiorxiv.org

While detailed studies specifically on this compound induced conformational changes in HisE are not extensively described in the provided text, the binding of its substrate, PRATP, and the subsequent catalytic event likely involve dynamic changes in the active site. nih.gov

For HisI, the binding of this compound is expected to lead to conformational adjustments to properly position the substrate for the ring-opening reaction catalyzed by the zinc ion. researchgate.netnih.govnih.gov Studies on other enzymes with similar (βα)8 barrel structures have shown that substrate binding can induce significant conformational changes, including the movement of loops to enclose the active site and facilitate catalysis. nih.govbiorxiv.org Although these studies focus on different enzymes (like HisA and HisF in the same pathway), they illustrate the principle that substrate binding can trigger essential conformational dynamics.

In the bifunctional HisIE, the interaction between the HisE-like and HisI-like domains and the channeling of this compound may involve coordinated conformational changes between the two domains. acs.orgnih.govresearchgate.net

Computational Approaches in Structural Elucidation

Computational methods, such as molecular dynamics simulations and sequence similarity network analysis, complement experimental techniques like crystallography in understanding the structural and functional aspects of enzymes. biorxiv.orgbiorxiv.org

Sequence similarity networks have been used to analyze the evolutionary relationships between HisIE analogs in prokaryotes and eukaryotes, suggesting that plant enzymes are closely related to those in certain bacterial classes. osti.govresearchgate.net

Molecular dynamics simulations can provide insights into the dynamic behavior of enzymes, including conformational changes and the flexibility of active site loops upon ligand binding. biorxiv.orgbiorxiv.org While the provided text mentions computational studies in the context of other histidine biosynthesis enzymes like HisA and HisF, these approaches are also applicable to HisE and HisI to study their interactions with this compound and the conformational landscape of these proteins. biorxiv.orgbiorxiv.org These methods can help to refine understanding gained from static crystal structures and explore the energy landscape of ligand binding and catalysis.

Regulation of Phosphoribosyl Amp Metabolizing Enzymes

Transcriptional Control of His Gene Clusters

In many bacteria, the genes encoding the histidine biosynthetic enzymes, including those involved in PR-AMP metabolism (HisG and HisI), are organized into a single polycistronic operon, the his operon. nih.govresearchgate.netslideshare.netslideshare.net This arrangement allows for coordinated transcription and regulation of all the enzymes in the pathway. Transcriptional control of the his operon is primarily governed by the availability of histidine. researchgate.netslideshare.netslideshare.netasm.org

A key mechanism of transcriptional regulation in organisms like Salmonella typhimurium and Escherichia coli is attenuation. researchgate.netslideshare.netslideshare.net The his operon leader region contains a sequence that can form different secondary structures in the mRNA, depending on the concentration of charged histidyl-tRNA. researchgate.netslideshare.netslideshare.net When histidine levels are low, uncharged histidyl-tRNA is prevalent, causing ribosomes to stall during translation of a leader peptide containing consecutive histidine codons. slideshare.net This stalling promotes the formation of an anti-terminator structure in the mRNA, allowing RNA polymerase to continue transcription through the structural genes of the operon, including hisG and hisI. slideshare.net Conversely, when histidine levels are high, charged histidyl-tRNA is abundant, and ribosomes translate the leader peptide without stalling. This allows the formation of a terminator structure in the mRNA, leading to premature transcription termination before the structural genes are transcribed. slideshare.net

In addition to attenuation, the his operon can also be subject to regulation at the level of transcription initiation, which can be repressed in the presence of histidine in some organisms like Lactococcus lactis. asm.org An operator site, sometimes overlapping with the attenuation terminator, is involved in this repression. asm.org

Allosteric Regulation of Enzyme Activity

Allosteric regulation provides a rapid mechanism to modulate the activity of enzymes in response to changing cellular conditions and metabolite concentrations. The first enzyme in the histidine biosynthesis pathway, ATP phosphoribosyltransferase (HisG), which catalyzes the formation of phosphoribosyl-ATP (PR-ATP) from ATP and phosphoribosyl pyrophosphate (PRPP), is a key target for allosteric control. wikipedia.orgproteopedia.orgresearchgate.net PR-ATP is then converted to PR-AMP. hmdb.ca While HisI (phosphoribosyl-AMP cyclohydrolase) acts on PR-AMP, the primary allosteric control point is HisG.

Feedback Inhibition Mechanisms (e.g., Histidine, AMP)

HisG is subject to feedback inhibition by the end product of the pathway, histidine. wikipedia.orgproteopedia.orgresearchgate.netunav.eduebi.ac.uk This inhibition is typically allosteric, meaning histidine binds to a site distinct from the active site, inducing a conformational change that reduces enzyme activity. proteopedia.orgnih.govannualreviews.org In E. coli, HisG exists in an equilibrium between an active dimeric form and an inactive hexameric form. unav.eduebi.ac.uknih.gov Histidine binding favors the formation of the inactive hexamer, thus inhibiting the enzyme. wikipedia.orgunav.eduebi.ac.uknih.gov

AMP, a product of the HisG catalyzed reaction (ATP + PRPP -> PR-ATP + PPi, followed by conversion of PR-ATP to PR-AMP), also acts as an inhibitor of HisG. wikipedia.orgunav.eduebi.ac.uknih.gov AMP is a competitive inhibitor with respect to both substrates, PRPP and ATP. nih.gov Structural studies have shown that AMP binds to residues in the P-loop of HisG, which is part of the PRPP binding site, and also interacts with residues in the ATP-binding site. proteopedia.orgresearchgate.net This binding interferes with substrate binding and catalytic activity.

Synergistic Effects of Inhibitors

Research has demonstrated synergistic inhibition of HisG activity by combinations of inhibitors, particularly histidine and AMP. unav.edunih.gov Synergistic inhibition occurs when the combined effect of two inhibitors is greater than the sum of their individual effects. In the case of HisG, the binding of histidine to its allosteric site and AMP to the active site (or near it) leads to a more potent inhibition than either molecule alone. unav.edunih.gov This synergistic effect is thought to be related to the conformational changes induced by histidine binding, which may enhance the binding affinity of AMP or further stabilize the inactive hexameric form of the enzyme. proteopedia.orgunav.edunih.govresearchgate.net

Post-Translational Modifications (e.g., Phosphorylation) and Their Regulatory Roles

While extensive research has focused on transcriptional and allosteric regulation of histidine biosynthesis enzymes, including HisG and HisI, the role of post-translational modifications (PTMs) such as phosphorylation in directly regulating the activity of these specific enzymes is less well-documented in the context of PR-AMP metabolism in the histidine pathway.

However, protein phosphorylation is a crucial regulatory mechanism in many cellular processes, including metabolism and signal transduction. nih.govresearchgate.netresearchgate.netnih.gov Histidine phosphorylation itself is a known PTM, particularly important in prokaryotic signal transduction and as an intermediate in some metabolic enzymes. nih.govresearchgate.netresearchgate.netnih.gov While histidine kinases and phosphatases exist and are known to modify histidine residues on various proteins, direct evidence demonstrating the phosphorylation of HisG or HisI as a regulatory mechanism specifically controlling PR-AMP metabolism in the histidine biosynthesis pathway is not prominently reported in the provided search results. nih.govresearchgate.netresearchgate.netnih.gov The focus of histidine phosphorylation research in eukaryotes appears to be more on signaling proteins and metabolic enzymes outside of the core histidine biosynthesis pathway, such as nucleoside diphosphate (B83284) kinases (NMEs) and phosphoglycerate mutase 1 (PGAM1). nih.govresearchgate.netresearchgate.netnih.gov

It is possible that PTMs play a role that is not yet fully elucidated or is less central compared to transcriptional and allosteric control in regulating PR-AMP metabolizing enzymes within the histidine pathway.

Metabolic Flux Regulation through PR-AMP Dependent Pathways

The regulation of HisG and HisI activity directly impacts the metabolic flux through the histidine biosynthesis pathway. HisG catalyzes the committed step, and its regulation by feedback inhibition and synergistic effects ensures that the pathway activity is adjusted according to the cellular demand for histidine. wikipedia.orgproteopedia.orgebi.ac.uk When histidine is abundant, the strong inhibition of HisG reduces the production of PR-ATP and subsequently PR-AMP, thereby limiting the flow of intermediates through the pathway. wikipedia.orgproteopedia.orgunav.eduebi.ac.uknih.gov Conversely, when histidine levels are low, the inhibition is relieved, allowing HisG to be more active and increasing the flux towards histidine synthesis. wikipedia.orgproteopedia.orgebi.ac.uknih.gov

The coordinated transcriptional regulation of the his operon further reinforces this control by adjusting the cellular levels of all the biosynthetic enzymes, including HisG and HisI. nih.govresearchgate.netslideshare.netslideshare.netasm.org High histidine levels lead to decreased transcription of the his genes, reducing the enzyme concentrations and thus the pathway's capacity. researchgate.netslideshare.netslideshare.netasm.org

The activity of HisI, which converts PR-AMP, is also crucial for maintaining flux. While direct allosteric regulation of HisI is not as extensively documented as that of HisG, its presence as part of the same operon often ensures that its levels are coordinated with the preceding enzyme. nih.govresearchgate.netslideshare.netslideshare.netnih.gov Efficient conversion of PR-AMP by HisI is necessary to prevent the accumulation of this intermediate and ensure the smooth progression of the pathway towards histidine.

Understanding the intricate regulation of enzymes metabolizing PR-AMP, particularly HisG, provides insights into how cells fine-tune essential biosynthetic pathways to maintain metabolic homeostasis.

Evolutionary and Phylogenetic Aspects of Phosphoribosyl Amp Metabolism

Conservation of Histidine Biosynthesis Pathway across Domains of Life (Bacteria, Archaea, Eukaryotes, Plants)

The histidine biosynthesis pathway is widely conserved across Bacteria, Archaea, lower Eukaryotes, and Plants, indicating its presence in the last universal common ancestor (LUCA). nih.govmdpi.comunifi.itnih.govtandfonline.com Despite this conservation, there are variations in the organization of the his genes and the domain structures of the encoded enzymes. For instance, while the pathway is identical in terms of intermediates and reactions in organisms capable of histidine synthesis, the gene order and operon structure can differ significantly. mdpi.com

Gene Fusion Events and Evolution of Bifunctional Enzymes (HisIE)

A notable evolutionary event in the histidine biosynthesis pathway is the fusion of genes encoding adjacent enzymatic steps, leading to the formation of bifunctional enzymes. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com The hisIE gene fusion, resulting in a single polypeptide with both phosphoribosyl-ATP pyrophosphohydrolase (HisE) and phosphoribosyl-AMP cyclohydrolase (HisI) activities, is a prominent example. acs.orgresearchgate.netebi.ac.ukmdpi.comresearchgate.netacs.org This bifunctional enzyme, HisIE, catalyzes the second and third steps of histidine biosynthesis. acs.orgresearchgate.netacs.org

The HisIE fusion protein is found in various taxonomic lineages, and evidence suggests that this fusion event may have occurred multiple times independently in different lineages. mdpi.comnih.govresearchgate.net In eukaryotes, a similar fusion event involving hisI and hisE (among other his genes) is observed in the HIS4 and HIS7 genes, which encode multifunctional enzymes involved in histidine biosynthesis. mdpi.comnih.gov For example, in Saccharomyces cerevisiae, HIS4 is a trifunctional enzyme, and HIS7 is a bifunctional enzyme that includes the HisI and HisE domains. mdpi.comnih.gov In plants, a bifunctional enzyme, HISN2, catalyzes the second and third steps, analogous to the bacterial HisIE. acs.orgosti.gov

These gene fusion events are thought to provide evolutionary advantages, such as facilitating substrate channeling between catalytic domains, increasing catalytic efficiency, and enabling co-regulation of enzyme activities. acs.orgresearchgate.net

Phylogenetic Analysis of HisE and HisI Homologs

Phylogenetic analyses of HisE and HisI homologs across different domains of life reveal complex evolutionary relationships. While some studies suggest a clustering of archaeal his genes with bacterial homologs, eukaryotic genes are often found to be quite divergent. asm.org

Specifically regarding HisE and HisI, phylogenetic trees of their orthologs have been constructed to understand their evolutionary origins and relationships. researchgate.netresearchgate.net These analyses can help trace the history of the individual genes and the fused hisIE gene, providing insights into potential horizontal gene transfer events and lineage-specific divergences. mdpi.comnih.govresearchgate.net

Data from phylogenetic studies indicate that the hisIE gene fusion has a scattered distribution across bacterial lineages, supporting the idea of multiple independent fusion events. mdpi.comnih.govresearchgate.net In eukaryotes, the presence of HisI and HisE domains within larger, multifunctional proteins like HIS7 in yeast or HISN2 in plants suggests ancient fusion events occurred early in eukaryotic evolution or involved horizontal gene transfer from prokaryotes. mdpi.comnih.govosti.gov

Divergence and Specialization of this compound Enzymes

While the core catalytic activities of HisE (pyrophosphohydrolase) and HisI (cyclohydrolase) are conserved, there has been divergence and specialization of these enzymes during evolution. This can be observed in their structural variations, regulatory mechanisms, and integration into larger protein complexes or fused enzymes.

For instance, the monofunctional HisE from Mycobacterium tuberculosis and the monofunctional HisI from Methanococcus thermoautotrophicum have distinct crystal structures, even though their activities are combined in the bifunctional HisIE found in other organisms. acs.org Structural studies of these enzymes and their fused counterparts provide insights into how the active sites are formed and how substrate channeling might occur in the bifunctional enzymes. acs.orgresearchgate.netacs.orgebi.ac.uknih.gov

The catalytic mechanism of HisI, which involves the ring-opening of a purine (B94841) heterocycle, is considered uncommon in primary metabolism and requires a Zn2+ cofactor. acs.orgebi.ac.uknih.gov Variations in the metal binding sites or catalytic residues in different HisI homologs could represent adaptations or specializations that have occurred over evolutionary time.

Furthermore, the regulation of HisE and HisI activity, whether as individual enzymes or as part of a fused protein, can vary across organisms. This includes feedback inhibition and transcriptional regulation of the his genes, contributing to the fine-tuning of histidine biosynthesis according to cellular needs. ontosight.aimdpi.com

The evolution of the enzymes involved in this compound metabolism, particularly the recurring hisIE gene fusion, highlights the dynamic nature of metabolic pathways and the role of mechanisms like gene fusion and divergence in shaping enzymatic function and regulation across the tree of life.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (PRAMP)11988267
Phosphoribosyl-ATP (PRATP)16019963, 46936182, 11050836 drugbank.comumaryland.eduuni.lunih.gov
Histidine6274
Phosphoribosyl pyrophosphate (PRPP)7339 metabolomicsworkbench.orgwikipedia.org
Pyrophosphate1083
ProFAR65110 metabolomicsworkbench.org

Interactive Data Table Example (Illustrative - requires data not explicitly in search results)

While detailed quantitative data tables on enzyme kinetics or sequence identities across a wide range of species were not consistently available in the search results in a format suitable for a single interactive table, the following is an illustrative example of how such a table could be presented if the data were available:

Organism SpeciesEnzyme Form (HisE/HisI/HisIE)HisE Activity (Units/mg)HisI Activity (Units/mg)Gene Organization
Escherichia coliHisE, HisI (separate)Data Not AvailableData Not AvailableOperon (hisGDC[NB]HAF[IE]) mdpi.comnih.gov
Acinetobacter baumanniiHisIE (fused)Data Not AvailableData Not AvailableData Not Available
Saccharomyces cerevisiaeHIS7 (fused HisIE domain)Data Not AvailableData Not AvailableSeparate genes (HIS7) mdpi.comnih.gov
Medicago truncatulaHISN2 (fused HisIE domain)Data Not AvailableData Not AvailableSeparate genes (HISN2) acs.orgosti.gov
Mycobacterium tuberculosisHisE (monofunctional)Data Not AvailableData Not AvailableSeparate genes nih.gov
Methanococcus thermoautotrophicumHisI (monofunctional)Data Not AvailableData Not AvailableSeparate genes nih.govnih.gov

Methodologies for Studying Phosphoribosyl Amp and Its Associated Enzymes

Enzyme Assays and Kinetic Measurements (e.g., UV-VIS Spectroscopy, LC-MS)

Enzyme assays are fundamental to quantifying the catalytic activity of enzymes involved in PRAMP metabolism and determining their kinetic parameters. Spectrophotometric methods, particularly UV-VIS spectroscopy, are widely used. For instance, the activity of the bifunctional enzyme phosphoribosyl-ATP pyrophosphohydrolase/phosphoribosyl-AMP cyclohydrolase (HisIE) can be monitored using UV-VIS spectroscopy and LC-MS by observing the production of N-(5′-phospho-D-ribosylformimino)-5-amino-1-(5″-phospho-D-ribosyl)-4-imidazolecarboxamide (ProFAR) from PRATP. acs.orgresearchgate.netnih.govacs.orgresearchgate.netnih.gov Assays specifically designed to detect pyrophosphate (PPi), a product of the HisE reaction, or ProFAR, the product of the HisI reaction, are employed to measure reaction rates. acs.orgacs.orgresearchgate.net

Coupled enzyme assays are also valuable, particularly when the direct measurement of substrate or product is challenging. For example, in studies of ATP phosphoribosyltransferase, the enzyme that catalyzes the step preceding PRAMP formation, a coupled assay utilizing PR-ATP pyrophosphohydrolase (HisE) is used. This enzyme converts the product of ATP phosphoribosyltransferase, PR-ATP, into PR-AMP, circumventing the inhibitory effect of PR-ATP on the transferase and allowing for accurate measurement of initial rates. nih.gov

Kinetic measurements provide insights into enzyme mechanisms, substrate affinity, and catalytic efficiency. Steady-state and pre-steady-state kinetics are applied to characterize enzymes like ATP phosphoribosyltransferase. acs.orgnih.gov Rapid kinetics experiments can reveal transient intermediates and identify rate-limiting steps in the reaction pathway. Studies on HisIE, for instance, have shown a lag time followed by a burst in ProFAR formation, suggesting a rate-limiting unimolecular step occurring after the adenine (B156593) ring opening in the cyclohydrolase domain. acs.orgresearchgate.netnih.gov

Further mechanistic details can be elucidated through techniques such as solvent deuterium (B1214612) kinetic isotope effects and solvent viscosity effects, which probe the involvement of proton transfer and diffusional steps in catalysis. acs.orgnih.govacs.orgresearchgate.net Initial reaction rates are typically measured under varying concentrations of substrates, cofactors (like metal ions), and potential inhibitors to determine key kinetic parameters such as Michaelis constant (Km), catalytic constant (kcat), and inhibition constant (Ki). nih.govacs.orgnih.gov Spectrophotometric assays can track changes in absorbance at specific wavelengths, such as 290 nm or 300 nm, corresponding to the consumption or formation of specific nucleotides like PRATP or PRADP. acs.orgnih.gov

Protein Purification and Characterization Techniques

Obtaining highly pure and active enzyme is a prerequisite for detailed biochemical and structural studies. Recombinant expression in heterologous systems, most commonly Escherichia coli, is a standard approach for producing sufficient quantities of enzymes associated with PRAMP metabolism, including HisE, HisI, and the bifunctional HisIE. acs.orgnih.govnih.govoup.comacs.orgnih.govasm.orgrcsb.org

Various chromatography techniques are employed for protein purification. Affinity chromatography is particularly effective, often utilizing His-tags for purification on immobilized metal affinity columns (IMAC) or fusion proteins like Maltose Binding Protein (MBP) purified using amylose (B160209) resin. acs.orgnih.govoup.com Following affinity purification, additional steps such as size exclusion chromatography or ion-exchange chromatography may be used to enhance purity. The purity and molecular weight of the purified protein are typically assessed using SDS-PAGE. nih.govoup.comacs.org

Characterization of the purified enzyme involves determining its native molecular weight and oligomeric state using techniques like analytical ultracentrifugation or gel filtration. acs.orgacs.org Mass spectrometry techniques such as MALDI-MS and ESI-MS are used to confirm the identity and accurate molecular mass of the protein. acs.orgacs.org N-terminal amino acid sequencing can be performed to verify the protein sequence and identify any post-translational modifications or proteolytic cleavage events, as observed with Methanococcus vannielii PR-AMP cyclohydrolase which undergoes self-cleavage. acs.orgnih.gov

Further characterization includes investigating the enzyme's requirements for metal ions, such as Mg²⁺ or Zn²⁺, which are often essential for catalytic activity. nih.govacs.orgnih.gov Studying the pH dependence of enzyme activity helps identify critical ionizable residues involved in substrate binding or catalysis. nih.govacs.orgnih.gov

Structural Determination Methods (X-ray Crystallography, NMR Spectroscopy)

Determining the three-dimensional structure of enzymes provides crucial insights into their catalytic mechanisms, substrate binding sites, and interactions with inhibitors or activators. X-ray crystallography is a powerful technique widely applied to enzymes involved in PRAMP metabolism. High-resolution crystal structures of phosphoribosyl-ATP pyrophosphohydrolase (HisE) from Mycobacterium tuberculosis, for example, have been determined, revealing details of its α-helical structure and putative active sites. nih.gov The crystal structure of PR-AMP cyclohydrolase (HisI) from Methanobacterium thermoautotrophicum has also been solved, showing its dimeric nature and the location of a catalytic zinc ion. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another important technique for determining the 3D structures of biological macromolecules, particularly for proteins that are difficult to crystallize or to study their dynamics in solution. bu.edu While the provided search results focused more on crystallography for the enzymes directly handling PRAMP, NMR is a complementary method in structural biology and can also be used to study ligand binding kinetics. oup.com

Molecular Biology Techniques for Gene Manipulation and Expression

Molecular biology techniques are essential for studying the genes encoding enzymes involved in PRAMP metabolism, manipulating their expression, and investigating the function of specific protein domains or residues. Molecular cloning, encompassing techniques like PCR, restriction enzyme digestion, and ligation, is used to isolate and manipulate the genes of interest (e.g., hisE, hisI, hisIE). acs.orgnih.govnih.govnih.govresearchgate.netpromega.es

Cloned genes are inserted into expression vectors, such as pET, pMAL, or pJexpress series, which facilitate high-level protein production in suitable host organisms, typically E. coli. acs.orgnih.govnih.gov Heterologous expression allows for the production of sufficient protein for biochemical and structural studies.

Functional complementation is a powerful technique used to verify the activity of cloned genes. This involves introducing the cloned gene into a mutant organism lacking the corresponding enzyme activity (e.g., E. coli hisC or hisI mutants, Saccharomyces cerevisiae his1 or his7 mutants) and observing restoration of growth on media lacking histidine. nih.govnih.govresearchgate.net This confirms that the cloned gene encodes a functional enzyme.

Molecular biology also enables the creation of modified enzymes. This includes generating truncated versions to study individual domains, such as expressing the HisE domain of the bifunctional HisIE enzyme to analyze its isolated pyrophosphohydrolase activity. acs.orgnih.govacs.orgresearchgate.net Site-directed mutagenesis allows for specific amino acid substitutions to investigate the role of key residues in catalysis, substrate binding, or regulation. Analysis of gene expression levels can be performed using techniques like RNA-blot analysis to understand transcriptional regulation. nih.govnih.gov

Computational Modeling and Simulation Approaches

Computational approaches play an increasingly important role in complementing experimental studies of PRAMP and its associated enzymes, providing insights into structure, function, and dynamics. Homology modeling is used to predict the three-dimensional structure of a protein when an experimental structure is not available but structures of homologous proteins are known. This approach has been applied to model the structure of HisI based on existing related structures. nih.gov

Molecular dynamics simulations are used to study the dynamic behavior of enzymes and their interactions with ligands over time. These simulations can provide information about protein flexibility, conformational changes upon ligand binding, and the stability of enzyme-ligand complexes. nih.govmdpi.com For instance, molecular dynamics simulations have been used to analyze the stability of potential inhibitor binding to HisI. nih.gov

In the context of drug discovery, computational techniques like virtual high throughput screening (vHTS) and molecular docking are employed to identify potential enzyme inhibitors. These methods screen large databases of chemical compounds computationally and predict their binding affinity to the target enzyme based on their chemical structure and the enzyme's active site. nih.govmdpi.com This can help prioritize compounds for experimental testing.

Data Tables

Here are examples of data that might be presented in studies of PRAMP-associated enzymes:

Table 1: Kinetic Parameters of Acinetobacter baumannii HisIE

SubstrateEnzyme FormKm (µM)kcat (s⁻¹)
PRATPFull-length HisIE (ProFAR formation)--
PRAMPFull-length HisIE (ProFAR formation)--
PRATPHisE domain (PPi formation)-Higher than overall reaction rate

Table 2: Molecular Weight Determination of Methanococcus vannielii PR-AMP Cyclohydrolase

MethodNative Molecular Weight (Da)Subunit Molecular Weight (Da)
Analytical Ultracentrifugation31,200-
Gel Filtration34,000-
MALDI-MS-15,486

Note: This data suggests the enzyme functions as a dimer. acs.orgnih.gov

Table 3: Apparent Km Values for Arabidopsis ATP-PRT1

SubstrateApparent Km (mM)
PRPP0.13
ATP0.60

Note: These values are comparable to ATP-PRTs from other organisms. nih.gov

Applications of Phosphoribosyl Amp Research in Metabolic Engineering

Optimization of Histidine Production in Microorganisms

Phosphoribosyl-AMP is a key intermediate in the multi-step histidine biosynthesis pathway, which is conserved across various organisms including bacteria, archaea, lower eukaryotes, and plants. nih.govmdpi.com The pathway begins with the condensation of ATP and phosphoribosyl pyrophosphate (PRPP) to form phosphoribosyl-ATP (PR-ATP), catalyzed by ATP phosphoribosyltransferase (HisG). nih.govnih.govnih.gov Subsequently, phosphoribosyl-ATP pyrophosphatase (HisE) catalyzes the irreversible hydrolysis of PR-ATP to PR-AMP and pyrophosphate. nih.govnih.govacs.org PR-AMP is then converted by this compound cyclohydrolase (HisI) in the third step of the pathway. nih.govmdpi.comacs.org In many bacteria, including Escherichia coli and Salmonella typhimurium, the HisE and HisI activities are carried out by a single bifunctional enzyme encoded by the hisIE gene. nih.govmdpi.comnih.govacs.orgnih.gov

Metabolic engineering efforts aimed at optimizing histidine production in microorganisms like Corynebacterium glutamicum and E. coli have focused on overcoming bottlenecks in this pathway. The activity of HisG is often rate-limiting for histidine biosynthesis in wild-type E. coli. google.com Engineering strategies have included generating feedback-resistant forms of HisG to alleviate inhibition by histidine analogues. nih.govgoogle.com For example, overexpression of a mutated ATP phosphoribosyltransferase not inhibited by histidine analogues resulted in a C. glutamicum strain accumulating up to 23 g/L histidine. nih.gov

Further optimization involves addressing the supply of precursors and the regeneration of ATP. Studies in C. glutamicum have shown that histidine overproduction can lead to decreased intracellular adenylate concentrations, highlighting the importance of ATP regeneration. researchgate.net Metabolic engineering approaches combining modular strategies and flux balance analysis (FBA) have identified the regeneration of ATP from 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an intermediate in both purine (B94841) and histidine biosynthesis, as a crucial step for histidine production. nih.govresearchgate.net Additionally, limitations in the supply of C1 units have been identified, and strategies such as expressing the glycine (B1666218) cleavage system have been employed to address this. nih.govresearchgate.net Rerouting carbon flux towards the pentose (B10789219) phosphate (B84403) pathway (PPP) has also been shown to increase histidine yield. nih.gov

Here is a table summarizing some reported histidine production yields in engineered Corynebacterium glutamicum strains:

Strain DescriptionHistidine YieldReference
Mutants resistant to histidine analogues6–8 g/L nih.gov
Overexpression of mutated feedback-resistant ATP phosphoribosyltransferaseUp to 23 g/L nih.gov
Engineered C. glutamicum with optimized energy metabolism and enhanced C1 supply0.093 ± 0.003 mol/mol glucose nih.gov

Manipulation of Purine Biosynthesis Pathways

While PR-AMP is directly involved in histidine biosynthesis, its precursor, phosphoribosyl pyrophosphate (PRPP), is a central compound in cellular metabolism and a key substrate for the de novo and salvage biosynthesis of purine nucleotides (AMP, GMP, IMP). wikipedia.orgslideshare.netasm.orgnumberanalytics.comresearchgate.netnih.govasm.orgnih.gov The de novo purine synthesis pathway converts PRPP to inosine-5-monophosphate (IMP) through a series of enzymatic steps, and IMP is then converted to AMP or GMP. slideshare.netnumberanalytics.comnih.govasm.org PRPP amidotransferase catalyzes the committed step in purine biosynthesis, converting PRPP to phosphoribosylamine (B1198786) (PRA). numberanalytics.comnih.govasm.org This enzyme is subject to feedback inhibition by purine nucleotides like AMP and GMP. numberanalytics.comnih.govasm.orgresearchgate.net

Manipulating purine biosynthesis pathways can indirectly impact the availability of precursors for PR-AMP synthesis or be a target pathway itself for producing purine-related compounds. For instance, guanosine (B1672433) triphosphate (GTP), a purine nucleotide, is a precursor for riboflavin (B1680620) biosynthesis. researchgate.netasm.org Metabolic engineering of the purine pathway in organisms like Ashbya gossypii has been explored to enhance riboflavin production. researchgate.netnih.govasm.org This involves understanding and modifying the regulation of enzymes like PRPP amidotransferase to enhance metabolic flow through the purine pathway. nih.govasm.org For example, constitutive overexpression of the AgADE4 gene encoding PRPP amidotransferase and site-directed mutagenesis to abolish feedback inhibition by ATP and GTP resulted in a 10-fold increase in riboflavin production in A. gossypii. nih.govasm.org

Synthetic Biology Approaches Utilizing PR-AMP Intermediates

Synthetic biology approaches leverage the understanding of metabolic pathways and intermediates like PR-AMP to design and construct novel biological systems or modify existing ones for desired outcomes. The enzymes involved in PR-AMP metabolism, particularly the bifunctional HisIE enzyme, are of interest in synthetic biology due to their catalytic activities and potential for channeling intermediates. mdpi.comnih.govacs.orgnih.gov The HisIE enzyme catalyzes two successive steps in histidine biosynthesis: the conversion of PR-ATP to PR-AMP and the subsequent conversion of PR-AMP to N-(5′-phospho-D-ribosylformimino)-5-amino-1-(5″-phospho-D-ribosyl)-4-imidazolecarboxamide (ProFAR). acs.org Studies on the catalytic cycle of HisIE have provided insights into the reaction mechanisms and potential for substrate channeling, where the product of one enzymatic reaction is directly passed to the next enzyme in the pathway without diffusing into the bulk solvent. acs.org Metabolic advantages associated with channeling, such as increased flux and protection of intermediates, can be beneficial for metabolic engineering applications. acs.org

Utilizing PR-AMP intermediates and the enzymes that act upon them in synthetic constructs allows for the targeted biosynthesis of histidine or other molecules that might incorporate parts of the histidine or purine pathways. While direct examples of synthetic pathways built around PR-AMP itself are less common in the provided results, the detailed characterization of enzymes like HisIE provides valuable tools for synthetic biologists aiming to manipulate these central metabolic routes.

Development of Microbial Cell Factories

Microbial cell factories are engineered microorganisms designed to produce specific compounds efficiently. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netscirp.orgfrontiersin.org Pathways involving PR-AMP, such as histidine biosynthesis and purine metabolism, are central to cellular function, making them relevant targets for engineering microbes to produce amino acids, nucleotides, and related derivatives. Organisms like Escherichia coli and Corynebacterium glutamicum are widely used as microbial cell factories due to their well-characterized genetics and amenability to genetic manipulation. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net

The development of these cell factories for producing compounds related to PR-AMP metabolism involves a combination of metabolic engineering strategies.

Strategies for Enhanced Product Yield

Enhancing the yield of products whose synthesis pathways involve PR-AMP or its precursors often requires amplifying the flux through the relevant steps and minimizing flux towards competing pathways. Key strategies include:

Overexpression of rate-limiting enzymes: Increasing the gene expression of enzymes like HisG in histidine biosynthesis or PRPP amidotransferase in purine biosynthesis can drive more flux through the pathway. nih.govgoogle.comnih.gov

Engineering feedback inhibition: Modifying enzymes to be less sensitive to feedback inhibition by end products is crucial for preventing pathway shutdown at high product concentrations. nih.govgoogle.comnih.govasm.org

Increasing precursor supply: Ensuring sufficient availability of precursors like PRPP is essential. PRPP is synthesized from ribose 5-phosphate and ATP by PRPP synthetase. asm.orgnih.govasm.org Strategies might involve enhancing the pentose phosphate pathway to increase ribose 5-phosphate supply. nih.govgoogle.com

Balancing Metabolic Flux for PR-AMP Precursors

Efficient production in microbial cell factories necessitates balancing metabolic flux to ensure adequate supply of all necessary precursors without accumulating toxic intermediates or diverting resources to unwanted byproducts. uchile.clplos.org For pathways involving PR-AMP, this includes balancing the flux through glycolysis and the pentose phosphate pathway to provide sufficient ribose 5-phosphate for PRPP synthesis. nih.gov

Techniques like Flux Balance Analysis (FBA) are computational tools used to predict metabolic fluxes within a network and identify potential bottlenecks or areas for optimization. uchile.clnih.gov By analyzing the metabolic network, engineers can determine how genetic modifications or changes in environmental conditions will affect the flow of metabolites towards the desired product. uchile.clplos.orgnih.gov

Balancing the metabolic flux for PR-AMP precursors also involves considering the energy status of the cell, as ATP is required for PRPP synthesis. asm.orgnih.govasm.org Ensuring efficient ATP regeneration, potentially through optimizing central carbon metabolism or incorporating pathways like the AICAR cycle, is vital for sustaining high production rates. nih.govresearchgate.net

Q & A

Q. What is the role of phosphoribosyl-AMP in histidine biosynthesis, and how can its metabolic intermediates be experimentally tracked?

this compound (PR-AMP) is a key intermediate in histidine biosynthesis, formed via the hydrolysis of phosphoribosyl-ATP (PR-ATP) by phosphoribosyl-ATP pyrophosphatase (HisE). PR-AMP is subsequently converted to phosphoribosyl-formimino-AICAR-phosphate (ProFAR) by this compound cyclohydrolase (HisI) . To track intermediates, use two-dimensional thin-layer chromatography (2D-TLC) for separation and quantification, as demonstrated in polymer analysis of PARP-2 reaction products . Stable isotope labeling combined with mass spectrometry can further resolve dynamic flux in pathway intermediates.

Q. What methodologies are recommended for detecting and quantifying PR-AMP in enzymatic assays?

PR-AMP detection requires high-performance liquid chromatography (HPLC) or capillary electrophoresis paired with UV/Vis or fluorescence detection. For quantification, standardize assays using purified PR-AMP as a reference. Ensure reaction quenching with rapid acidification (e.g., 10% trichloroacetic acid) to halt enzymatic activity. Analytical validation should include spike-recovery experiments and calibration curves to confirm linearity and sensitivity .

Advanced Mechanistic and Structural Questions

Q. How do bifunctional enzymes like HisIE in plants reconcile PR-ATP pyrophosphatase and PR-AMP cyclohydrolase activities?

Bifunctional HisIE enzymes (e.g., in Arabidopsis thaliana) employ distinct catalytic domains for sequential reactions. Structural studies using X-ray crystallography or cryo-EM reveal conserved motifs: a Rossmann fold for pyrophosphatase activity and a TIM-barrel domain for cyclohydrolase activity . Mutagenesis (e.g., HisIE truncations) can dissect domain-specific roles. Compare kinetic parameters (KmK_m, kcatk_{cat}) of monofunctional vs. bifunctional variants to evaluate evolutionary advantages of fusion .

Q. What structural features of PR-AMP cyclohydrolase (HisI) enable its unique metalloenzyme activity?

HisI from Methanococcus vannielii exhibits a zinc-binding motif critical for hydrolyzing the N1–C6 bond of PR-AMP. Use MALDI-TOF mass spectrometry to confirm metal cofactor stoichiometry and extended X-ray absorption fine structure (EXAFS) to characterize coordination geometry. SDS-PAGE anomalies (e.g., multiple bands due to self-cleavage) require N-terminal sequencing and peptide mapping to validate protein integrity .

Q. How can sequence divergence in HisI orthologs inform functional studies across species?

Employ PSI-BLAST to identify conserved residues in HisI homologs. For example, align sequences from E. coli (bifunctional HisIE), Methanococcus (monofunctional HisI), and plants to pinpoint catalytic residues. Phylogenetic analysis reveals evolutionary divergence, with bifunctionality arising in bacteria and plants via gene fusion events . Test functional conservation by expressing divergent orthologs in knockout microbial strains and assaying complementation.

Methodological Challenges and Data Interpretation

Q. How should researchers resolve discrepancies in reported enzymatic activities of HisI across studies?

Discrepancies (e.g., monofunctional vs. bifunctional HisI) arise from species-specific adaptations. Address this by:

Standardizing assay conditions (pH, temperature, cofactors like Zn²⁺).

Validating enzyme purity via SDS-PAGE and size-exclusion chromatography .

Cross-referencing kinetic data with structural models (e.g., Shigella flexneri HisIE crystal structure) to correlate active-site mutations with activity loss .

Q. What experimental designs are optimal for studying PR-AMP-related gene regulation in microbial systems?

Use RNA-seq or qPCR to profile gene expression under histidine-limited conditions. For example, Rumex madaio studies revealed a 50% reduction in HisIE expression under stress, suggesting feedback regulation . Pair this with knockout/knockdown models (e.g., CRISPR-Cas9) to assess pathway essentiality. Metabolomic profiling (e.g., LC-MS/MS) can link gene expression changes to PR-AMP accumulation .

Emerging Research Directions

Q. Can PR-AMP cyclohydrolase serve as a target for antimicrobial development?

HisI is essential in pathogens lacking histidine uptake systems (e.g., Mycobacterium tuberculosis). Screen inhibitors using high-throughput enzymatic assays with recombinant HisI. Validate hits via minimum inhibitory concentration (MIC) testing and time-kill curves . Structural modeling (e.g., molecular docking) can optimize inhibitor binding to the active site .

Q. How do extremophiles adapt HisI functionality under high-temperature conditions?

Study thermostable HisI from Aquifex aeolicus using differential scanning calorimetry (DSC) to measure melting temperatures (TmT_m). Compare salt-bridge networks and hydrophobic core packing in crystal structures to mesophilic orthologs. Directed evolution (e.g., error-prone PCR) can identify stabilizing mutations .

Data Reproducibility and Validation

  • Statistical rigor : Report n3n \geq 3 replicates, ANOVA with Tukey post-hoc tests, and effect sizes for kinetic data .
  • Resource validation : Use commercially purified PR-AMP (e.g., Sigma-Aldrich) or synthesize it enzymatically via HisE reactions, verifying purity via NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.